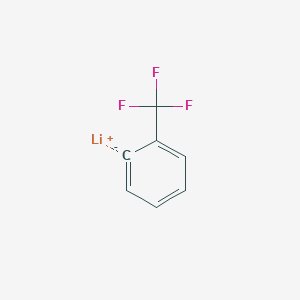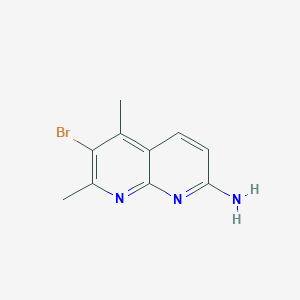
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol
概要
説明
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is a complex organic compound that features a bromomethyl group attached to an oxazole ring, which is further connected to a cyclohexyl and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of copper sulfate and sodium ascorbate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, amines, or thiols derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
科学的研究の応用
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The bromomethyl group can undergo substitution reactions, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
4-(Oxazol-2-yl)-18-norisopimarane: Contains an oxazole ring and exhibits cytotoxic properties.
2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for its antibacterial potential.
Uniqueness
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is unique due to its combination of a bromomethyl group with an oxazole ring, cyclohexyl, and phenyl groups
特性
分子式 |
C17H20BrNO2 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
[5-(bromomethyl)-1,3-oxazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C17H20BrNO2/c18-11-15-12-19-16(21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,12,14,20H,2,5-6,9-11H2 |
InChIキー |
SSBZADQHQUIWES-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NC=C(O3)CBr)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride](/img/structure/B8392370.png)
![N[(3-methylphenyl)acetyl]anthranilic acid](/img/structure/B8392376.png)







![3-Bromo-5-[2-(ethylsulfonyl)propan-2-yl]pyridine](/img/structure/B8392443.png)


